1-[2-(trimethylsilyl)ethynyl]piperidine
Overview
Description
1-[2-(Trimethylsilyl)ethynyl]piperidine is an organosilicon compound that features a piperidine ring substituted with a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trimethylsilyl)ethynyl]piperidine typically involves the reaction of piperidine with trimethylsilylacetylene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trimethylsilyl)ethynyl]piperidine can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form silanols or siloxanes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[2-(Trimethylsilyl)ethynyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(trimethylsilyl)ethynyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group. The trimethylsilyl group provides stability and can be selectively removed under specific conditions, allowing for further functionalization. The piperidine ring can interact with various molecular targets, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
1-[2-(Trimethylsilyl)ethynyl]benzene: Similar in structure but with a benzene ring instead of a piperidine ring.
1-[2-(Trimethylsilyl)ethynyl]cyclohexane: Similar in structure but with a cyclohexane ring instead of a piperidine ring.
Uniqueness: 1-[2-(Trimethylsilyl)ethynyl]piperidine is unique due to the presence of the piperidine ring, which imparts different chemical and physical properties compared to its analogs. The piperidine ring can participate in additional reactions, such as nucleophilic substitution, which are not possible with benzene or cyclohexane rings.
Properties
IUPAC Name |
trimethyl(2-piperidin-1-ylethynyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NSi/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFHHWKTMCISMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CN1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415851 | |
Record name | Piperidine, 1-[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115105-41-4 | |
Record name | Piperidine, 1-[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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